molecular formula C14H20O3 B14211426 Benzyl (3S)-3-hydroxy-3-methylhexanoate CAS No. 776315-32-3

Benzyl (3S)-3-hydroxy-3-methylhexanoate

Cat. No.: B14211426
CAS No.: 776315-32-3
M. Wt: 236.31 g/mol
InChI Key: OBORFPXNCKRUJI-AWEZNQCLSA-N
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Description

Benzyl (3S)-3-hydroxy-3-methylhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to a (3S)-3-hydroxy-3-methylhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3S)-3-hydroxy-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-hydroxy-3-methylhexanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of benzyl esters often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be used to facilitate the esterification process under mild and clean conditions . This method is advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.

    Substitution: Nucleophiles such as ammonia or amines can be used to convert the ester into amides.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, (3S)-3-hydroxy-3-methylhexanol.

    Substitution: Benzyl (3S)-3-hydroxy-3-methylhexanamide.

Scientific Research Applications

Benzyl (3S)-3-hydroxy-3-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3S)-3-hydroxy-3-methylhexanoate depends on its specific applicationThe molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar structure but with an acetate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.

    Benzyl benzoate: Contains a benzoate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.

    Benzyl alcohol: Lacks the ester group, consisting only of the benzyl group attached to a hydroxyl group.

Uniqueness

Benzyl (3S)-3-hydroxy-3-methylhexanoate is unique due to the presence of the (3S)-3-hydroxy-3-methylhexanoate moiety, which imparts specific chemical and physical properties.

Properties

CAS No.

776315-32-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

benzyl (3S)-3-hydroxy-3-methylhexanoate

InChI

InChI=1S/C14H20O3/c1-3-9-14(2,16)10-13(15)17-11-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3/t14-/m0/s1

InChI Key

OBORFPXNCKRUJI-AWEZNQCLSA-N

Isomeric SMILES

CCC[C@@](C)(CC(=O)OCC1=CC=CC=C1)O

Canonical SMILES

CCCC(C)(CC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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